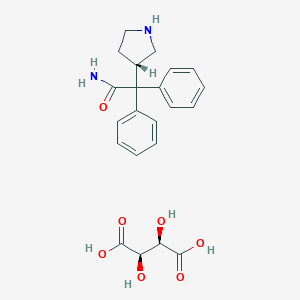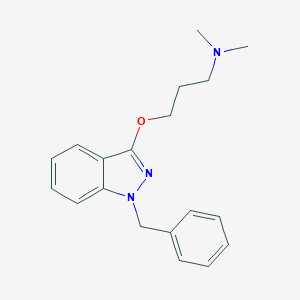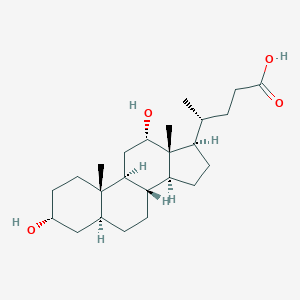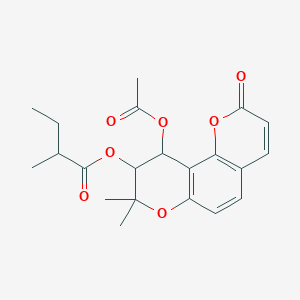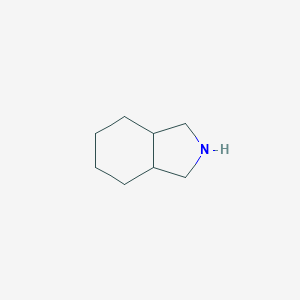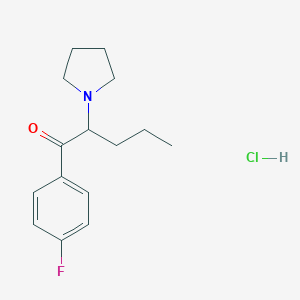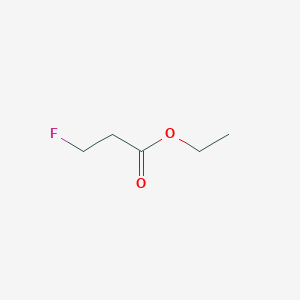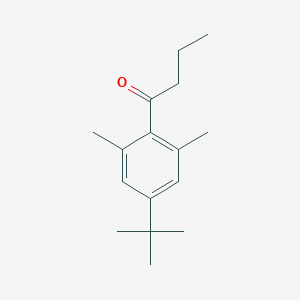
4'-tert-Butyl-2',6'-dimethylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-tert-Butyl-2',6'-dimethylbutyrophenone, also known as TBB, is a photoinitiator that is commonly used in polymerization reactions. It is a type of organic compound that is often used in the production of plastics, adhesives, and coatings. TBB has a unique chemical structure that allows it to absorb light energy and initiate a chain reaction that leads to the formation of a polymer.
Mechanism Of Action
4'-tert-Butyl-2',6'-dimethylbutyrophenone works by absorbing light energy and initiating a chain reaction that leads to the formation of a polymer. When exposed to UV light, 4'-tert-Butyl-2',6'-dimethylbutyrophenone undergoes a photochemical reaction that generates free radicals. These free radicals then react with monomers to form a polymer.
Biochemical and Physiological Effects:
4'-tert-Butyl-2',6'-dimethylbutyrophenone is not known to have any significant biochemical or physiological effects. However, it is important to handle 4'-tert-Butyl-2',6'-dimethylbutyrophenone with care, as it can be toxic if ingested or inhaled.
Advantages And Limitations For Lab Experiments
4'-tert-Butyl-2',6'-dimethylbutyrophenone has several advantages as a photoinitiator in lab experiments. It has a high efficiency for initiating polymerization reactions, and it can be activated by a wide range of wavelengths of light. 4'-tert-Butyl-2',6'-dimethylbutyrophenone is also compatible with a wide range of monomers and can be used in a variety of polymerization reactions.
However, 4'-tert-Butyl-2',6'-dimethylbutyrophenone also has some limitations. It can be expensive to produce, and it can be difficult to remove from the final product. 4'-tert-Butyl-2',6'-dimethylbutyrophenone can also be sensitive to oxygen and moisture, which can reduce its efficiency as a photoinitiator.
Future Directions
There are several potential future directions for research on 4'-tert-Butyl-2',6'-dimethylbutyrophenone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new photoinitiators that have improved efficiency and stability. Finally, there is a growing interest in the use of 4'-tert-Butyl-2',6'-dimethylbutyrophenone and other photoinitiators in 3D printing and other additive manufacturing technologies.
Synthesis Methods
4'-tert-Butyl-2',6'-dimethylbutyrophenone can be synthesized through a variety of methods, including Friedel-Crafts acylation, Grignard reaction, and oxidation of the corresponding alcohol. The most common method of synthesis involves the reaction of 4-tert-butylphenol with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Scientific Research Applications
4'-tert-Butyl-2',6'-dimethylbutyrophenone has a wide range of applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a photoinitiator in the production of polymers and resins. 4'-tert-Butyl-2',6'-dimethylbutyrophenone is also used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have a wide range of applications in materials science, drug delivery, and imaging.
properties
CAS RN |
1703-90-8 |
|---|---|
Product Name |
4'-tert-Butyl-2',6'-dimethylbutyrophenone |
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O/c1-7-8-14(17)15-11(2)9-13(10-12(15)3)16(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
AXVCLVJCZWBTJZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
Other CAS RN |
1703-90-8 |
synonyms |
4'-tert-butyl-2',6'-dimethylbutyrophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





